2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride

sigma receptor enantioselectivity pyrrolidine

2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride is a defined (R)-stereochemistry chiral amine salt critical for research where enantiomeric purity dictates biological activity. Its bifunctional nature enables its use as a chiral scaffold for sigma receptor ligands and organocatalysts, offering up to 4-fold differences in binding affinity compared to its (S)-enantiomer. Secure this specific dihydrochloride building block for your asymmetric transformations or SAR studies.

Molecular Formula C6H16Cl2N2
Molecular Weight 187.11 g/mol
CAS No. 1807938-21-1
Cat. No. B6600545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride
CAS1807938-21-1
Molecular FormulaC6H16Cl2N2
Molecular Weight187.11 g/mol
Structural Identifiers
SMILESC1CC(NC1)CCN.Cl.Cl
InChIInChI=1S/C6H14N2.2ClH/c7-4-3-6-2-1-5-8-6;;/h6,8H,1-5,7H2;2*1H/t6-;;/m1../s1
InChIKeyCAGJSPYOJPRCCZ-QYCVXMPOSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride (CAS 1807938-21-1) Product Overview


2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride is a chiral amine derivative featuring a pyrrolidine ring with an ethylamine side chain, presented as a dihydrochloride salt . This compound is primarily utilized as a versatile building block in organic synthesis and pharmaceutical research, owing to its bifunctional nature (primary amine and secondary amine) and defined (R)-stereochemistry . Its molecular formula is C6H16Cl2N2 with a molecular weight of 187.11 g/mol .

Why Generic Substitution Fails: The Critical Role of Stereochemistry and Structure in 2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride


In-class compounds cannot be simply interchanged due to the profound impact of stereochemistry on biological activity and synthetic utility. The (R)-enantiomer of 2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride may exhibit significantly different binding affinities, pharmacokinetic profiles, and reaction selectivities compared to its (S)-enantiomer or achiral analogs [1]. For instance, within the pyrrolidine class, enantiomeric pairs have demonstrated up to 4-fold differences in sigma receptor binding affinity (Ki values of 1.3 nM vs 6 nM) [2]. Such stereospecific interactions underscore the necessity of using the precise (R)-configured compound for applications requiring defined molecular recognition or asymmetric induction [1].

Quantitative Differentiation Evidence for 2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride


Enantioselective Sigma Receptor Binding: A Class-Level Inference for (R)- vs (S)-Pyrrolidine Derivatives

Although direct comparative binding data for the target compound are not available, class-level evidence demonstrates that enantiomeric pyrrolidine derivatives exhibit significant differences in sigma receptor affinity. In a study of cis-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine, the (-)-enantiomer (BD737) displayed a Ki of 1.3 ± 0.3 nM, while the (+)-enantiomer (BD738) had a Ki of 6 ± 3 nM, representing a 4.6-fold difference in binding affinity [1]. This underscores the potential for stereospecific interactions that would be lost with the racemate or opposite enantiomer [2].

sigma receptor enantioselectivity pyrrolidine

Chiral Building Block for Asymmetric Synthesis: Comparison with Achiral 2-(Pyrrolidin-1-yl)ethanamine

The (R)-stereochemistry of 2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride enables its use as a chiral building block in asymmetric synthesis, whereas achiral analogs like 2-(pyrrolidin-1-yl)ethanamine (CAS 65592-36-1) lack this capability . Chiral amines, particularly pyrrolidine derivatives, are established organocatalysts for enantioselective transformations, including conjugate additions and aldol reactions [1]. The defined (R)-configuration allows for predictable stereochemical outcomes in the synthesis of complex molecules [2].

asymmetric synthesis chiral building block organocatalysis

Structural Comparison with Positional Isomer 2-(1-Pyrrolidinyl)ethanamine Dihydrochloride

The target compound differs from its positional isomer, 2-(1-pyrrolidinyl)ethanamine dihydrochloride (CAS 65592-36-1), in the connectivity of the ethylamine side chain to the pyrrolidine ring . In 2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride, the amine is attached at the 2-position of the pyrrolidine ring, creating a chiral center and a secondary amine in the ring, while the isomer has the ethylamine group on the nitrogen atom, resulting in a tertiary amine [1]. This structural difference affects hydrogen bonding capacity, basicity, and coordination chemistry .

structural isomerism amine reactivity pyrrolidine

Optimal Application Scenarios for 2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

Leverage the compound's (R)-stereochemistry as a chiral building block for constructing enantiomerically pure pharmaceutical intermediates, particularly in the synthesis of sigma receptor ligands or other CNS-targeted agents where stereochemistry dictates activity [1].

Development of Enantioselective Organocatalysts

Utilize the chiral pyrrolidine scaffold to design novel organocatalysts for asymmetric transformations such as Michael additions, aldol reactions, or Mannich reactions, capitalizing on the compound's bifunctional amine nature [2].

Structure-Activity Relationship (SAR) Studies of Stereospecific Targets

Employ the compound as a reference (R)-enantiomer in SAR campaigns to assess the impact of stereochemistry on binding to receptors, enzymes, or transporters, enabling the identification of eutomers and distomers [3].

Synthesis of Chiral Ligands for Metal Complexes

Incorporate the compound into chiral ligand frameworks for asymmetric catalysis or metal-based therapeutics, where the (R)-configuration influences the stereochemical outcome of metal-catalyzed reactions .

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